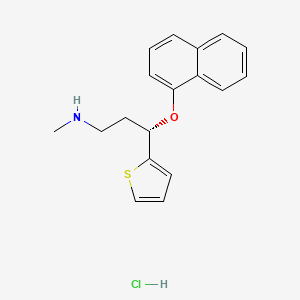

Duloxetine hydrochloride

概要

説明

デュロキセチンは、シンバルタやアリクレームなどのブランド名でも知られており、いくつかの症状の治療に使用される薬剤です。セロトニン・ノルエピネフリン再取り込み阻害薬(SNRI)に分類されます。これらの薬剤は、脳内の気分を高める神経伝達物質であるセロトニンとノルエピネフリンのレベルを高めることで機能します。デュロキセチンは、主に以下の目的で使用されます。

メジャー・ディプレッション・ディスオーダー(MDD): うつ病の症状を管理するのに役立ちます。

汎化性不安障害(GAD): 不安の症状を軽減します。

線維筋痛症: 線維筋痛症に関連する痛みを軽減します。

神経性疼痛: 特定の種類の神経痛の治療に効果があります。

中枢感作: 痛みの知覚を調整するのに役立ちます

準備方法

デュロキセチンは、以下の手順を使用して合成することができます。

マルミエ反応: チオフェン化合物から出発して、マルミエ反応が用いられます。

不斉還元: -78°Cでエーテル中のLiAl2H2を使用して、化合物を不斉に還元します。

臭素化: 臭化水素酸を加えて、還元された生成物の臭化水素酸塩を生成します。

アルキル化: 化合物を1-フルオロナフタレンでアルキル化します。

脱メチル化: 最後に、脱メチル化によりデュロキセチンのシュウ酸塩が得られます.

化学反応の分析

デュロキセチンは、酸化、還元、置換などの様々な化学反応を受けます。一般的な試薬や条件には、LiAl2H2、臭化水素酸、1-フルオロナフタレンなどがあります。生成される主な生成物は、特定の反応経路によって異なります。

4. 科学研究の応用

デュロキセチンは、様々な分野で幅広い用途があります。

医学: うつ病、不安、神経性疼痛を治療します。

化学: 研究者は、その合成と反応性を研究しています。

生物学: 神経伝達物質系に影響を与える可能性があります。

産業: 医薬品生産において重要な役割を果たします.

科学的研究の応用

Approved Medical Uses

Duloxetine is primarily approved for the treatment of several conditions:

- Major Depressive Disorder (MDD) : Effective in alleviating symptoms of depression.

- Generalized Anxiety Disorder (GAD) : Helps manage excessive worry and anxiety.

- Fibromyalgia : Reduces pain and improves function in patients with this chronic pain condition.

- Chronic Musculoskeletal Pain : Addresses persistent pain conditions, including lower back pain and osteoarthritis.

- Diabetic Peripheral Neuropathy : Alleviates nerve pain associated with diabetes.

Off-Label Uses

In addition to its approved indications, duloxetine is used off-label for:

- Chemotherapy-Induced Peripheral Neuropathy : Provides relief from nerve pain caused by chemotherapy treatments.

- Stress Urinary Incontinence : Assists in managing urinary incontinence symptoms in both men and women .

Duloxetine-Induced Oral Lichenoid Reaction

A notable case study reported a 57-year-old male who developed painful ulcerative lesions after starting duloxetine at a dose of 120 mg daily. Upon discontinuation of the medication, the oral lesions resolved within two weeks .

Fulminant Hepatic Failure

Another significant case involved a patient who developed fulminant hepatic failure after increasing her duloxetine dosage from 30 mg to 60 mg daily. This case highlights the potential hepatotoxic effects of duloxetine, especially in individuals with pre-existing liver conditions .

Efficacy and Safety Profiles

Numerous studies have evaluated the efficacy and safety of duloxetine across various populations:

- A systematic review involving over 21,000 patients demonstrated that duloxetine significantly improved depressive symptoms compared to placebo, with a response rate exceeding 50% in many cases .

- Research indicates that duloxetine is effective for treating painful diabetic peripheral neuropathy, with significant reductions in pain reported among patients .

Comparative Effectiveness

Duloxetine has been compared with other antidepressants in several studies:

作用機序

デュロキセチンは、セロトニンとノルエピネフリンの再取り込みを阻害します。うつ病や疼痛の治療におけるその正確な機序は、現在も調査中です。特に、ドーパミン受容体、ヒスタミン受容体、オピオイド受容体に対する親和性は最小限です。 重要なことに、モノアミンオキシダーゼ(MAO)を阻害しません .

類似化合物との比較

デュロキセチンは、セロトニンとノルエピネフリンの再取り込みに対する二重作用により際立っています。類似の化合物には、ベンラファキシン(別のSNRI)やフルオキセチン、パロキセチンなどの選択的セロトニン再取り込み阻害薬(SSRI)などがあります。

生物活性

Duloxetine hydrochloride, commonly known by its brand name Cymbalta, is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. Its biological activity is characterized by its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NA), leading to increased levels of these neurotransmitters in the synaptic cleft. This article delves into the pharmacological mechanisms, clinical implications, and case studies related to this compound.

Duloxetine acts as a high-affinity, competitive inhibitor of the 5-HT and norepinephrine transporters. The inhibition constants (Ki values) for serotonin and norepinephrine reuptake are approximately 8.5 nM and 45 nM, respectively, indicating a potent effect on these neurotransmitter systems. Additionally, duloxetine exhibits a lesser affinity for dopamine reuptake with an IC50 value of 300 nM . This dual action contributes to its antidepressant and anxiolytic properties.

Pharmacokinetics

Duloxetine is well absorbed following oral administration, with a median absorption lag time of about two hours. It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP2D6 and CYP1A2. The elimination half-life ranges from 8 to 17 hours, with steady-state plasma concentrations achieved after approximately three days of dosing .

Table 1: Pharmacokinetic Profile of Duloxetine

| Parameter | Value |

|---|---|

| Absorption Lag Time | ~2 hours |

| Elimination Half-Life | 8-17 hours |

| Major Metabolizing Enzymes | CYP2D6, CYP1A2 |

| Steady-State Achievement Time | ~3 days |

Clinical Efficacy

Duloxetine has demonstrated significant efficacy in treating various psychiatric and pain disorders. In randomized controlled trials for generalized anxiety disorder (GAD), duloxetine at doses ranging from 60 mg to 120 mg daily showed a significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo . Furthermore, it has been effective in managing chronic pain conditions like diabetic peripheral neuropathy and fibromyalgia.

Case Studies

-

Duloxetine-Induced Oral Lichenoid Reaction :

A case study reported a 57-year-old male who developed painful ulcerative lesions in the buccal mucosa after starting duloxetine therapy. The lesions resolved two weeks post withdrawal of the drug, indicating a possible drug-induced oral lichenoid reaction . -

Neuroprotective Effects in Parkinson's Disease :

Research investigating duloxetine's neuroprotective properties against Parkinson's disease (PD) has shown promising results. In preclinical models, duloxetine administration led to up-regulation of transcription factors associated with dopaminergic neuron survival. However, despite these biochemical changes, significant improvements in neuronal survival were not consistently observed in behavioral assessments . -

Fulminant Hepatic Failure :

Another case highlighted a patient who developed fulminant hepatic failure after increasing her duloxetine dose from 30 mg to 60 mg daily. This incident raised concerns about the hepatotoxic potential of duloxetine, particularly in patients with pre-existing liver conditions .

Safety Profile

While duloxetine is generally well-tolerated, it is associated with several adverse effects such as nausea, dry mouth, fatigue, and constipation. Clinicians should monitor liver function tests during treatment due to reports of hepatotoxicity and cholestatic jaundice in susceptible individuals .

特性

CAS番号 |

136434-34-9 |

|---|---|

分子式 |

C18H20ClNOS |

分子量 |

333.9 g/mol |

IUPAC名 |

hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1 |

InChIキー |

BFFSMCNJSOPUAY-LMOVPXPDSA-N |

SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |

異性体SMILES |

[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |

正規SMILES |

[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |

外観 |

Solid powder |

引火点 |

9.7 °C (49.5 °F) - closed cup |

Key on ui other cas no. |

116539-59-4 136434-34-9 |

物理的記述 |

Solid |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

2.96e-03 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cymbalta duloxetine Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987 Duloxetine HCl duloxetine hydrochloride duloxetine, (+)-isomer HCl, Duloxetine Hydrochloride, Duloxetine LY 227942 LY 248686 LY-227942 LY-248686 LY227942 LY248686 N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide |

蒸気圧 |

1.18X10-7 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。